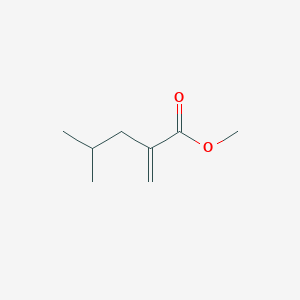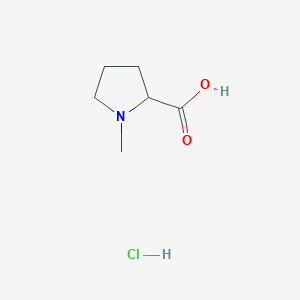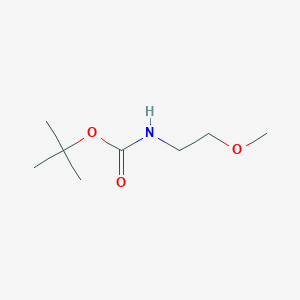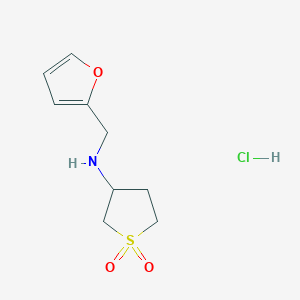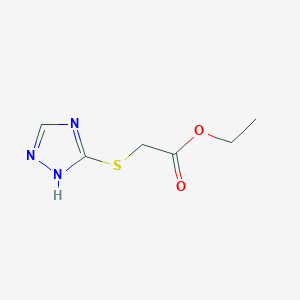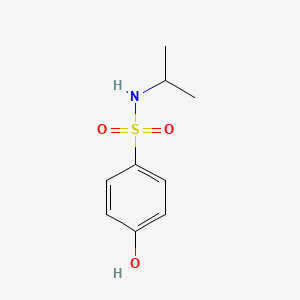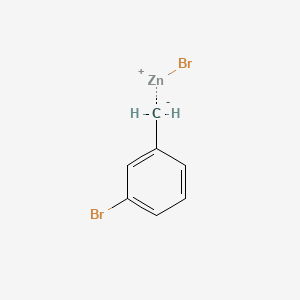
3-Bromobenzylzinc bromide
概要
説明
3-Bromobenzylzinc bromide: is an organozinc compound widely used in organic synthesis. It is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in various chemical transformations. The compound has the molecular formula C₇H₆Br₂Zn and is often employed as an intermediate in the synthesis of pharmaceuticals and other organic compounds .
準備方法
Synthetic Routes and Reaction Conditions: 3-Bromobenzylzinc bromide can be synthesized through the reaction of 3-bromobenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction typically requires an inert atmosphere, such as argon, to prevent oxidation and moisture interference. The general reaction is as follows:
3-Bromobenzyl bromide+Zinc→3-Bromobenzylzinc bromide
Industrial Production Methods: In industrial settings, the preparation of this compound involves large-scale reactors with precise control over temperature and inert atmosphere. The use of high-purity reagents and solvents ensures the production of high-quality this compound suitable for further applications .
化学反応の分析
Types of Reactions: 3-Bromobenzylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in nucleophilic addition reactions.
Common Reagents and Conditions:
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and is typically carried out in an inert atmosphere. The general reaction is:
3-Bromobenzylzinc bromide+Aryl halide→Substituted aryl compound
Nucleophilic Addition: In the presence of electrophiles, this compound can add to carbonyl compounds to form alcohols.
Major Products: The major products formed from these reactions include substituted aromatic compounds and alcohols, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-Bromobenzylzinc bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: While not directly used in biological systems, its derivatives can be employed in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, aiding in the development of new drugs.
Industry: The compound is used in the production of fine chemicals and advanced materials
作用機序
The mechanism of action of 3-bromobenzylzinc bromide involves its role as a nucleophile in various chemical reactions. The zinc atom in the compound facilitates the transfer of the benzyl group to electrophilic centers, enabling the formation of new carbon-carbon bonds. This reactivity is harnessed in cross-coupling reactions where the compound acts as a key intermediate .
類似化合物との比較
Benzylzinc bromide: Similar in structure but lacks the bromine substituent on the benzene ring.
Phenylzinc bromide: Contains a phenyl group instead of a benzyl group.
Cyclohexylzinc bromide: Features a cyclohexyl group instead of a benzyl group.
Uniqueness: 3-Bromobenzylzinc bromide is unique due to the presence of the bromine substituent on the benzyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it particularly useful in specific synthetic applications where the bromine substituent plays a crucial role .
特性
IUPAC Name |
1-bromo-3-methanidylbenzene;bromozinc(1+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSUMSXZNCNBLE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)Br.[Zn+]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


triazin-4-one](/img/structure/B3123349.png)
![(E)-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}[(4-nitrophenyl)methoxy]amine](/img/structure/B3123360.png)
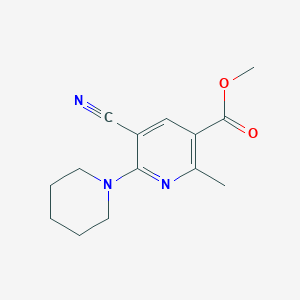
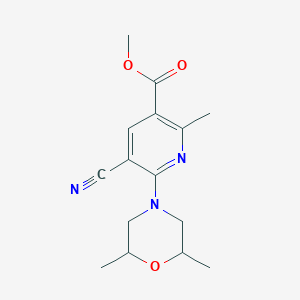

![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-diethylamine](/img/structure/B3123389.png)
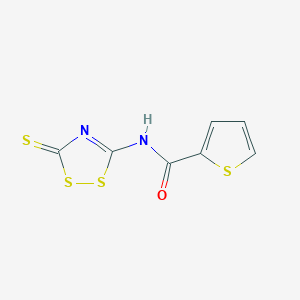
![N-[3-cyano-4-(methylsulfanyl)phenyl]-2-methylbenzamide](/img/structure/B3123397.png)
